Halofenozide-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

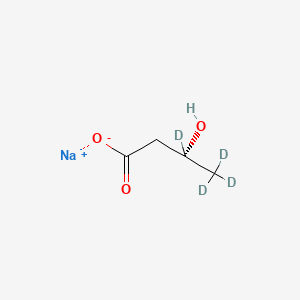

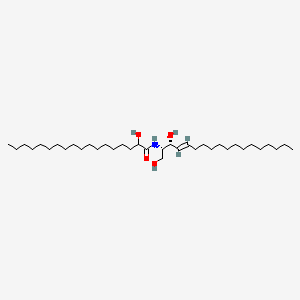

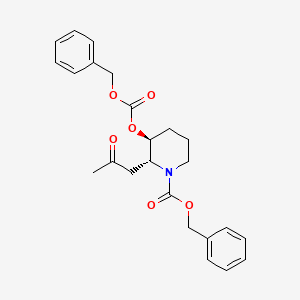

Halofenozide-d4 is a labeled analogue of Halofenozide, a dibenzoylhydrazine-based pesticide. It is an ecdysteroid agonist used primarily for controlling white grubs. The compound functions by interfering with the normal growth and development of insects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Halofenozide-d4 can be synthesized from tert-butylhydrazine hydrochloride and the corresponding substituent benzoyl chloride using Schotten-Baumann conditions . The presence of the bulky tert-butyl group on the hydrazine allows the acid chlorides to be reacted in a sequential and highly regio-specific manner .

Industrial Production Methods

The industrial production of this compound involves the use of stable isotope labeling techniques. This allows researchers to study metabolic pathways in vivo in a safe manner.

Analyse Chemischer Reaktionen

Types of Reactions

Halofenozide-d4 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Halofenozide-d4 has a wide range of scientific research applications, including:

Wirkmechanismus

Halofenozide-d4 functions as an ecdysteroid agonist, mimicking the actions of the insect molting hormone, 20-hydroxyecdysone. It binds directly to the binding sites of 20-hydroxyecdysone and acts as a full agonist at that site. This induces premature apolysis, causing larvae to stop feeding and initiate molting prematurely. The larvae then exhibit symptoms of hyperecdysonism, such as slipping their old head capsules and failing to complete ecdysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tebufenozide: Another dibenzoylhydrazine-based pesticide with similar insecticidal properties.

Methoxyfenozide: Exhibits high insecticide efficacy and selectivity against Lepidoptera.

Chromafenozide: A non-steroidal ecdysone agonist developed as an insecticide against Lepidoptera.

Uniqueness

Halofenozide-d4 is unique due to its stable isotope labeling, which allows for detailed metabolic studies. Its specific action as an ecdysteroid agonist makes it highly effective in controlling insect populations by disrupting their growth and development.

Eigenschaften

IUPAC Name |

N'-benzoyl-N'-tert-butyl-4-chloro-2,3,5,6-tetradeuteriobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-18(2,3)21(17(23)14-7-5-4-6-8-14)20-16(22)13-9-11-15(19)12-10-13/h4-12H,1-3H3,(H,20,22)/i9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKHSLKYRMDDNQ-IRYCTXJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NN(C(=O)C2=CC=CC=C2)C(C)(C)C)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)